molecular formula C9H10N4S B11795455 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole

Cat. No.: B11795455
M. Wt: 206.27 g/mol
InChI Key: ZZKDRDVJAJXDRD-UHFFFAOYSA-N
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Description

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both hydrazinyl and methylthiazole groups in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole typically involves the condensation of 2-hydrazinylpyridine with 4-methylthiazole under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with nucleic acids also plays a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined hydrazinyl and methylthiazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

[4-(4-methyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C9H10N4S/c1-6-5-14-9(12-6)7-2-3-11-8(4-7)13-10/h2-5H,10H2,1H3,(H,11,13)

InChI Key

ZZKDRDVJAJXDRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC(=NC=C2)NN

Origin of Product

United States

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